N1-(2,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
N1-(2,4-Dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core linked to substituted aromatic groups. The compound’s structure includes a 2,4-dimethylphenyl group at the N1 position and an m-tolyl-substituted thiazolo-triazole moiety at the N2 position via an ethyl bridge. The thiazolo-triazole scaffold is associated with diverse bioactivities, including vasodilation () and antimicrobial effects (), making this compound a candidate for further investigation.
Properties
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-14-5-4-6-17(12-14)20-26-23-28(27-20)18(13-31-23)9-10-24-21(29)22(30)25-19-8-7-15(2)11-16(19)3/h4-8,11-13H,9-10H2,1-3H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGWEVVXCIGDMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound notable for its potential biological activities. This compound belongs to the class of oxalamides and features a unique structural framework that includes both thiazole and triazole moieties. The compound's molecular formula is , with a molecular weight of approximately 433.53 g/mol .
Structural Characteristics
The structural complexity of this compound suggests diverse interactions with biological systems. The presence of aromatic rings and heterocycles indicates potential bioactivity, particularly in medicinal chemistry.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Anticancer Properties : Several derivatives containing the thiazolo[3,2-b][1,2,4]triazole core have shown promising anticancer activity in various cell lines. For instance, compounds from this class have been screened against the NCI 60 cancer cell lines, revealing significant cytotoxic effects at concentrations as low as 10 µM without toxicity to normal cells .
- Anti-inflammatory Effects : Thiazolo[3,2-b][1,2,4]triazole derivatives have been documented for their anti-inflammatory properties. Studies suggest that these compounds can modulate inflammatory pathways effectively .
- Antimicrobial Activity : There is evidence supporting the antimicrobial efficacy of similar compounds against various pathogens. This includes both antibacterial and antifungal activities .
Antitumor Activity
A study evaluating the anticancer properties of thiazolo[3,2-b][1,2,4]triazole derivatives reported that certain modifications in the molecular structure significantly enhance their activity against cancer cell lines. For example:
- Compounds with specific substitutions on the aromatic rings exhibited improved potency against leukemia and solid tumors .
Structure-Activity Relationship (SAR)
Preliminary SAR studies indicate that the positioning of functional groups influences the biological activity of these compounds:
- The introduction of electron-withdrawing groups (e.g., halogens) on the aromatic rings tends to increase anticancer activity.
- Conversely, certain structural modifications can lead to decreased efficacy .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C21H24N6O2S |
| Molecular Weight | 433.53 g/mol |
| CAS Number | 894040-46-1 |
| Anticancer Activity | Active at 10 µM |
| Anti-inflammatory Activity | Moderate |
Scientific Research Applications
N1-(2,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is an oxalamide derivative with a complex molecular structure, combining a thiazole and triazole moiety, with the molecular formula and a molecular weight of approximately 433.5 g/mol . Oxalamides are known for diverse biological activities, suggesting this compound's potential as a bioactive molecule.
Chemical Properties
Scientific Research Applications
While specific case studies and comprehensive data tables for this compound are not available in the search results, research indicates the potential applications of similar compounds, particularly thiazolo[3,2-b][1,2,4]triazole derivatives, in medicinal chemistry.
Antimicrobial and Anti-inflammatory Research:
Thiazolo[3,2-b][1,2,4]triazole derivatives have demonstrated various biological activities, including anticonvulsant, analgesic, anti-inflammatory, antiproliferative, antimicrobial, and enzyme inhibitory effects . These compounds have displayed potential as antimicrobial agents .
Anticancer Research:
Research has indicated that compounds similar to this compound exhibit anticancer properties, inducing apoptosis and inhibiting cell proliferation in human cancer cell lines.
Drug-Likeness Analysis:
Studies focused on the lipophilicity of thiazolo[3,2-b][1,2,4]triazoles have the potential to identify promising drug candidates with good gastrointestinal absorption and safe toxicity profiles .
Other potential applications
Due to the diverse biological activities of similar compounds, this compound may also have uses as an antiviral, anti-HIV, antioxidant, antitubercular, antidiabetic, antimalarial, and anticholinesterase agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
- Electron-Withdrawing Groups: The 4-chlorophenyl substituent in could increase electrophilicity, favoring interactions with biological targets like enzymes .
- Thiazolo-Triazole Core :
Pharmacological Potential
- Vasodilatory Activity : Thiazolo-triazole derivatives in demonstrated significant vasodilation in vitro, suggesting that the target compound and its analogs may share similar mechanisms .
- Antimicrobial Activity : Triazolo-thiadiazole analogs () exhibit broad-spectrum antimicrobial effects, implying that chloro- or methoxy-substituted variants (e.g., ) could be optimized for this purpose .
Research Findings and Gaps
- Synthesis : The target compound’s synthesis likely follows methods similar to , where POCl3-mediated condensation is used to form the thiazolo-triazole core .
- Data Limitations : Critical physicochemical data (e.g., melting points, solubility) and in vivo efficacy studies are absent for most analogs, highlighting the need for further characterization .
Q & A
Q. What synthetic routes and optimization strategies are recommended for preparing N1-(2,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide?
- Methodological Answer : Synthesis involves multi-step organic reactions, including:
- Thiazolo-triazole core formation : Cyclization of thioamide precursors with hydrazine derivatives under reflux conditions (e.g., ethanol or DMF as solvents) .
- Oxalamide coupling : Reaction of activated esters (e.g., ethyl chlorooxalate) with substituted anilines and amines, optimized using coupling agents like EDC/HOBt in dichloromethane .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization (methanol/water) to achieve >95% purity.
- Key variables : Temperature control during cyclization (60–80°C), stoichiometric ratios (1:1.2 for amine coupling), and catalyst selection (e.g., Rh(II) catalysts for triazole ring formation) .
Q. Which structural characterization techniques are critical for confirming the identity of this compound?
- Methodological Answer :
- NMR spectroscopy : and NMR to verify substituent positions (e.g., methyl groups on phenyl rings, thiazole-triazole connectivity) .
- X-ray crystallography : Resolves bond lengths/angles (e.g., C–N bond distances in the oxalamide moiety: ~1.32–1.35 Å) and confirms stereoelectronic effects .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., calculated [M+H]+: ~510.2 g/mol) and fragmentation patterns .
Q. How can researchers assess the biological activity of this compound in vitro?
- Methodological Answer :
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Anticancer screening : MTT assay using cancer cell lines (e.g., HeLa, MCF-7), with IC values compared to reference drugs like doxorubicin .
- Enzymatic inhibition : Kinase inhibition profiling (e.g., EGFR tyrosine kinase) via fluorescence polarization assays .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Substituent variation : Systematic modification of phenyl (e.g., electron-withdrawing groups) and thiazole-triazole moieties (e.g., halogenation at C6) to assess bioactivity trends .
- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like HER2 or tubulin, validated by experimental IC values .
- Data correlation : Regression analysis linking logP values (calculated via ChemAxon) with cytotoxicity profiles to optimize pharmacokinetic properties .
Q. How should researchers address contradictions in bioactivity data across studies?
- Methodological Answer :
- Purity validation : Re-test compounds using HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>98% purity required) .
- Assay standardization : Replicate experiments under controlled conditions (e.g., serum-free media, 48-hour incubation) to minimize variability .
- Meta-analysis : Compare data across peer-reviewed studies (e.g., PubChem BioAssay entries) to identify consensus trends .
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?
- Methodological Answer :
- Cellular pathway analysis : RNA-seq profiling of treated cells to identify dysregulated pathways (e.g., apoptosis markers like caspase-3 activation) .
- Protein interaction mapping : Pull-down assays with biotinylated probes followed by LC-MS/MS to identify binding partners .
- Metabolomics : NMR-based metabolite profiling to track changes in glycolysis or TCA cycle intermediates .
Q. How can crystallography and stability studies improve formulation development?
- Methodological Answer :
- Polymorph screening : X-ray diffraction to identify stable crystalline forms (e.g., Form I vs. Form II) with enhanced solubility .
- Accelerated stability testing : Expose compounds to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) to assess degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
